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Cat. No.: B15605252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and

characterization of GPR61 Inverse Agonist 1, a potent and selective modulator of the orphan

G protein-coupled receptor, GPR61. This document details the quantitative data, experimental

protocols, and key signaling pathways associated with this novel compound.

Introduction
G protein-coupled receptor 61 (GPR61) is an orphan class A GPCR predominantly expressed

in the brain, particularly in regions associated with appetite regulation, such as the

hypothalamus and brainstem.[1] GPR61 exhibits high constitutive activity, signaling through the

Gαs-cAMP pathway.[2][3] This constitutive activity and its association with appetite and body

weight modulation have made it an attractive therapeutic target for metabolic disorders like

cachexia and obesity.[1][4][5]

GPR61 Inverse Agonist 1 (also referred to as Compound 1) is a novel, potent, and selective

sulfonamide-based inverse agonist of GPR61.[1] Its discovery has provided a valuable tool for

probing the function of GPR61 and represents a significant step towards the development of

therapeutics targeting this receptor.[4][6]

Quantitative Data
The following table summarizes the key quantitative data for GPR61 Inverse Agonist 1.
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Parameter Value Assay Conditions Source

IC50 10-11 nM

cAMP functional

assay in cells

overexpressing

GPR61

[7]

Selectivity >10 µM

Against a panel of

common off-target

GPCRs

Mechanism Inverse Agonist
Functional cAMP

assays
[1]

Binding Site Allosteric
Cryo-EM structural

studies
[1][4]

Discovery and Synthesis
Discovery
GPR61 Inverse Agonist 1 was identified through a multi-step process initiated by a high-

throughput screening (HTS) campaign.[1][5]
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Discovery workflow for GPR61 Inverse Agonist 1.

The process began with an HTS of Pfizer's internal compound libraries using a cell-based

assay that measured cyclic AMP (cAMP) levels in a cell line overexpressing GPR61.[1] Initial

hits from this screen underwent extensive medicinal chemistry optimization to improve potency

and selectivity, leading to the identification of a class of sulfonamide-based inverse agonists,

with Compound 1 being a key example.[1]
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Synthesis
The detailed, step-by-step synthesis protocol for GPR61 Inverse Agonist 1 has not been

publicly disclosed in the primary literature. The discovery was the result of a medicinal

chemistry effort focused on the optimization of a tertiary sulfonamide hit.[5] General methods

for the synthesis of sulfonamides typically involve the reaction of a sulfonyl chloride with an

amine. Further details on the specific synthetic route for this compound are not available.

Experimental Protocols
The following are detailed methodologies for the key experiments involved in the

characterization of GPR61 Inverse Agonist 1.

Functional cAMP Assay
This assay was central to the discovery and characterization of the inverse agonist activity.

Cell Line: A cell line overexpressing human GPR61 was used.

Principle: The assay measures the intracellular levels of cyclic AMP (cAMP), a second

messenger produced upon the activation of the Gαs pathway by constitutively active GPR61.

An inverse agonist will suppress this basal cAMP production in a dose-dependent manner.

Protocol:

Cells are seeded in appropriate multi-well plates and incubated.

The cells are then treated with varying concentrations of GPR61 Inverse Agonist 1.

Following incubation, the cells are lysed.

The cAMP levels in the cell lysates are quantified using a suitable detection method, such

as a competitive immunoassay with a fluorescent or luminescent readout.

The resulting data is used to generate dose-response curves and calculate the IC50

value.
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Cryo-Electron Microscopy (Cryo-EM) for Structural
Studies
Cryo-EM was employed to elucidate the structure of GPR61 in complex with the inverse

agonist, revealing its allosteric binding site.

Sample Preparation:

A construct of human GPR61, often with stabilizing modifications such as fusion to a

protein like BRIL (beta-adrenergic receptor interacting protein-like), is expressed and

purified.

The purified receptor is incubated with a molar excess of GPR61 Inverse Agonist 1.

The complex is then vitrified on EM grids by plunge-freezing in liquid ethane.

Data Collection:

The vitrified grids are imaged using a transmission electron microscope equipped with a

direct electron detector.

A large dataset of particle images is collected.

Image Processing and Structure Determination:

The particle images are processed using specialized software to perform tasks such as

motion correction, CTF estimation, particle picking, 2D classification, and 3D

reconstruction.

This process results in a high-resolution three-dimensional map of the GPR61-inverse

agonist complex.

An atomic model is then built into the EM density map to reveal the specific molecular

interactions between the compound and the receptor.

Signaling Pathway and Mechanism of Action
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GPR61 is constitutively active, meaning it signals without the need for an endogenous agonist.

This signaling cascade and the inhibitory effect of GPR61 Inverse Agonist 1 are depicted

below.

GPR61 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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